molecular formula C15H16N2O2 B11393835 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide

Cat. No.: B11393835
M. Wt: 256.30 g/mol
InChI Key: QVWHBCATRRSVRS-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide group attached to a benzisoxazole ring, which is further substituted with a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide typically involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzisoxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is unique due to the combination of the benzamide and benzisoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-10-7-8-13-12(9-10)15(19-17-13)16-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,18)

InChI Key

QVWHBCATRRSVRS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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